

Quantitative Analysis of p300/CBP Inhibition by Lys-CoA: A Comparative Guide

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Compound of Interest

Compound Name: Lys-CoA

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of **Lys-CoA** on the histone acetyltransferases (HATs) p300 and CBP, alongside other known inhibitors. The information is intended to assist researchers in designing experiments, interpreting results, and identifying suitable tool compounds for studying p300/CBP function and for potential therapeutic development.

Introduction to p300/CBP and Lys-CoA

The paralogous proteins p300 and CREB-binding protein (CBP) are crucial transcriptional coactivators that play a central role in a multitude of cellular processes, including proliferation, differentiation, and DNA repair, by acetylating histone and non-histone proteins.[1][2]

Dysregulation of p300/CBP activity is implicated in various diseases, notably cancer, making them attractive targets for therapeutic intervention.

Lys-CoA is a potent and selective bisubstrate inhibitor of p300/CBP.[1][3] It mimics the binding of both the acetyl-CoA cofactor and the lysine-containing substrate, leading to high-affinity binding within the enzyme's active site.[3] Understanding the quantitative aspects of this inhibition is critical for its use as a chemical probe and for the development of novel therapeutics targeting p300/CBP.

Quantitative Comparison of p300/CBP Inhibitors

The inhibitory potency of **Lys-CoA** against p300/CBP has been characterized by various quantitative metrics, primarily the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i). Below is a summary of these values for **Lys-CoA** and a comparison with other commonly used p300/CBP inhibitors.

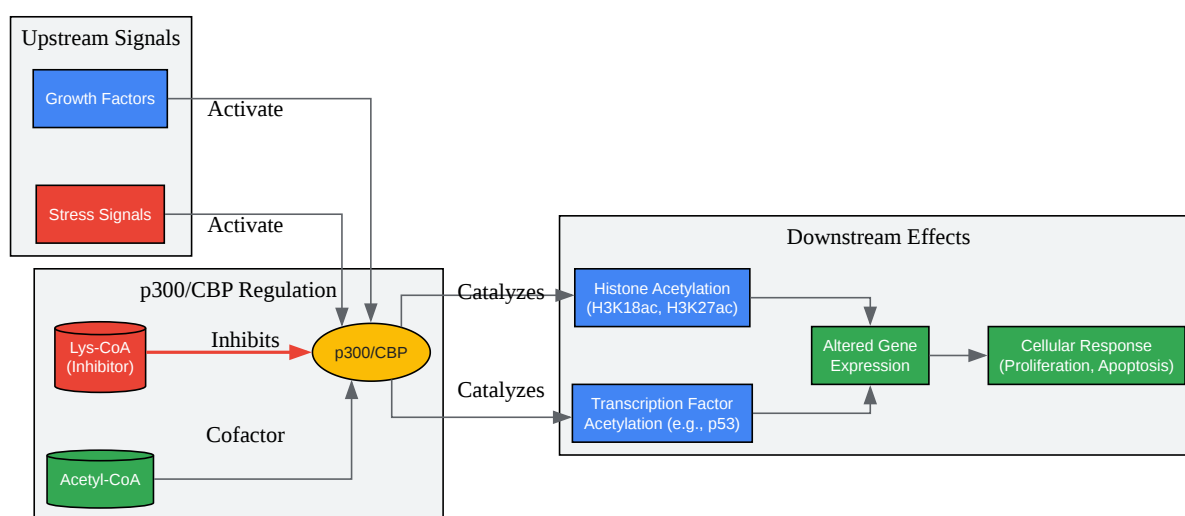
Inhibitor	Target	IC ₅₀	K _i	Mechanism of Action	Selectivity	Reference
Lys-CoA	p300	50 - 500 nM	19 nM, 20 nM*	Bisubstrate inhibitor, competitive with acetyl-CoA	~100-fold selective for p300 over PCAF	[1][4][5]
C646	p300/CBP	400 nM	400 nM	Competitive with acetyl-CoA	Selective for p300/CBP over other HATs	[6]
A-485	p300/CBP	10.7 nM (biochemical), 1.3 μM (cellular)	-	Competitive with acetyl-CoA	Highly selective for p300/CBP	[7]
iP300w	p300/CBP	15.8 nM	-	Spiro-hydantoin scaffold	Not specified	[7]
CPI-1612	p300/CBP	44.8 nM	-	Aminopyridine scaffold	Not specified	[7]
H4-CoA-20	p300	Weaker than Lys-CoA	-	Bisubstrate inhibitor	Not specified	[4]

Note: K_i likely refers to an apparent K_i value.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

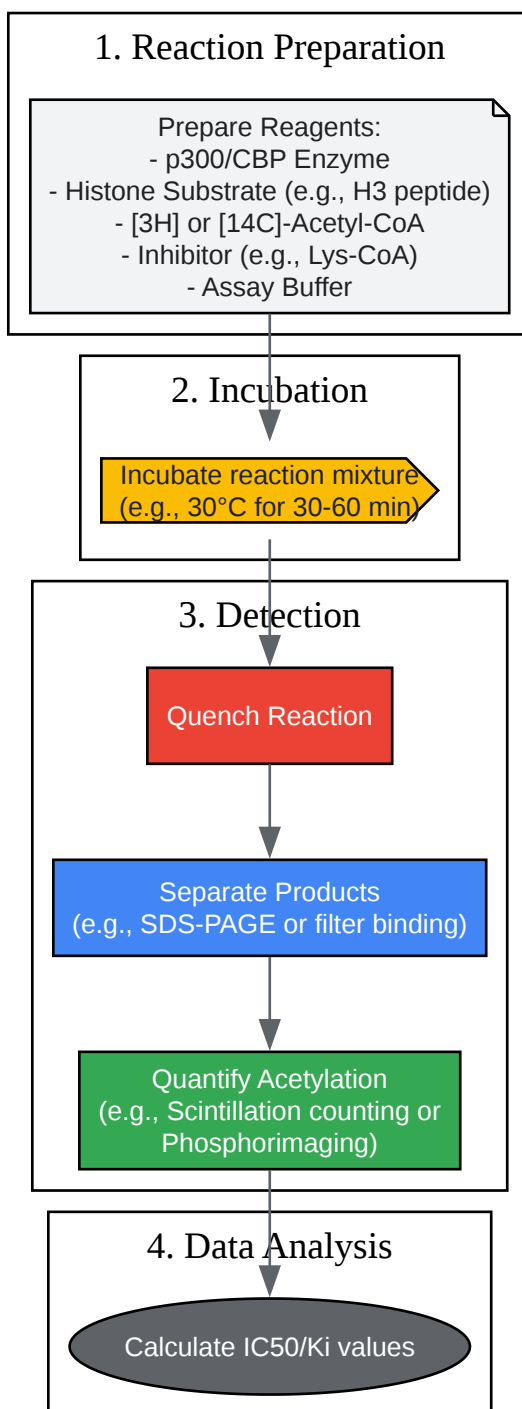
p300/CBP Signaling Pathway



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Caption: p300/CBP signaling and inhibition by **Lys-CoA**.

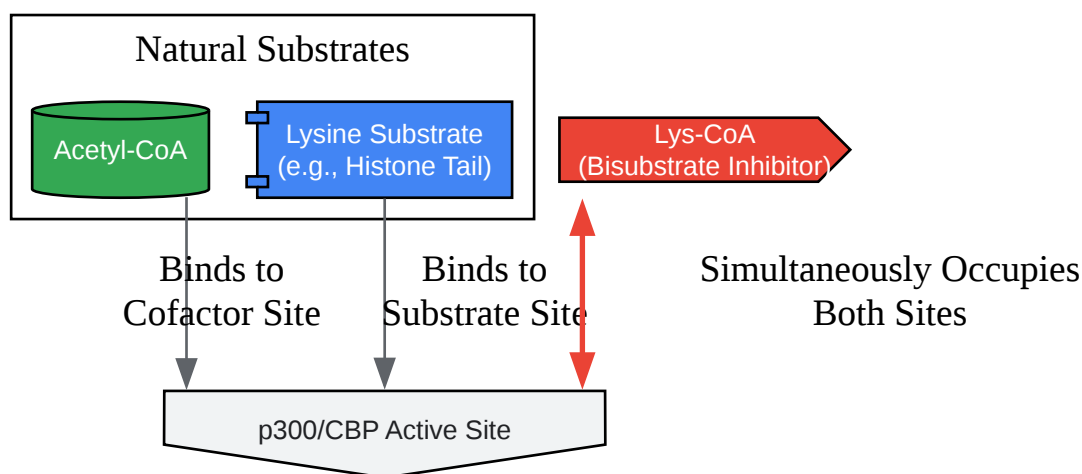
Experimental Workflow for In Vitro HAT Assay



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Caption: Workflow for a radioactive in vitro HAT assay.

Logical Relationship of Lys-CoA Inhibition



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Caption: **Lys-CoA** as a bisubstrate inhibitor of p300/CBP.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key assays used to quantify p300/CBP inhibition.

In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive)

This assay measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate.

Materials:

- Recombinant human p300 (catalytic domain)
- Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA)
- [^3H]-Acetyl-CoA or [^{14}C]-Acetyl-CoA
- **Lys-CoA** and other test inhibitors
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT

- Stop Solution: 10% trichloroacetic acid (TCA)
- Scintillation fluid
- P81 phosphocellulose filter paper

Procedure:

- Prepare a reaction mixture containing assay buffer, p300 enzyme (e.g., 10-50 nM), and histone H3 peptide (e.g., 10-50 μ M).
- Add varying concentrations of **Lys-CoA** or other inhibitors to the reaction mixture. Include a vehicle control (e.g., DMSO).
- Pre-incubate the mixture for 10-15 minutes at 30°C.
- Initiate the reaction by adding radiolabeled acetyl-CoA (e.g., 1 μ M).
- Incubate for 30-60 minutes at 30°C.
- Stop the reaction by spotting the reaction mixture onto P81 filter paper and immediately immersing it in 10% TCA.
- Wash the filter paper three times with 10% TCA and once with acetone.
- Allow the filter paper to dry completely.
- Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.

Cellular Histone Acetylation Assay (Western Blot)

This assay assesses the effect of inhibitors on histone acetylation levels within a cellular context.

Materials:

- Human cell line (e.g., HEK293T, HeLa)
- Cell culture medium and supplements
- **Lys-CoA** (or cell-permeable analog) and other test inhibitors
- Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Reagents for histone extraction (e.g., acid extraction)
- BCA or Bradford protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K27), anti-total Histone H3
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system for chemiluminescence detection

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of the inhibitor for a specified time (e.g., 6-24 hours). Include a vehicle control.
- Harvest cells and perform histone extraction using a suitable protocol (e.g., acid extraction).
- Quantify the protein concentration of the histone extracts.

- Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against the specific acetylated histone mark and total histone overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.

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